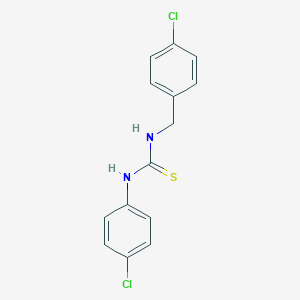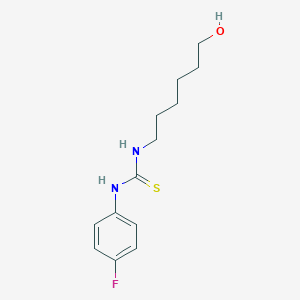![molecular formula C18H22N4OS B431313 5,5-Dimethyl-N-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine CAS No. 373375-14-5](/img/structure/B431313.png)
5,5-Dimethyl-N-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine is a complex heterocyclic compound. It belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano-pyrido-thieno-pyrimidine core, which is known to exhibit various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine involves multiple steps. One common method starts with the reaction of 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid with acetic anhydride or butyric anhydride under reflux conditions . This reaction yields intermediates that are further reacted with primary amines to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-isobutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isobutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrano[4,3-b]thieno[3,2-e]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-f]chromenone derivatives: These compounds also have a pyrano core and are known for their diverse pharmacological properties.
Uniqueness
N-isobutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the isobutyl group.
Properties
CAS No. |
373375-14-5 |
|---|---|
Molecular Formula |
C18H22N4OS |
Molecular Weight |
342.5g/mol |
IUPAC Name |
5,5-dimethyl-N-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine |
InChI |
InChI=1S/C18H22N4OS/c1-10(2)7-19-16-15-14(20-9-21-16)12-5-11-8-23-18(3,4)6-13(11)22-17(12)24-15/h5,9-10H,6-8H2,1-4H3,(H,19,20,21) |
InChI Key |
IZLHYAQTDUKBEK-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C |
Canonical SMILES |
CC(C)CNC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-3-[6-(2,3,5-trimethylphenoxy)hexyl]-4(3H)-quinazolinone](/img/structure/B431230.png)

![N-[3-(4-CHLOROBENZYL)-4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE](/img/structure/B431236.png)
![2-(4-bromophenyl)-3-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]-4(3H)-quinazolinone](/img/structure/B431238.png)
![3-[4-([1,1'-biphenyl]-2-yloxy)butyl]-2-(4-bromophenyl)quinazolin-4(3H)-one](/img/structure/B431239.png)
![N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B431240.png)
![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431241.png)

![Methyl 4-[2-[2-[2-(4-bromophenyl)-4-oxoquinazolin-3-yl]ethoxy]ethoxy]benzoate](/img/structure/B431243.png)
![2-(4-bromophenyl)-3-[6-(5-isopropyl-2-methylphenoxy)hexyl]-4(3H)-quinazolinone](/img/structure/B431245.png)
![2-(ethylsulfanyl)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431247.png)
![3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-(4-bromophenyl)-4(3H)-quinazolinone](/img/structure/B431248.png)
![2-(heptylsulfanyl)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431249.png)
![3-(2-phenylethyl)-2-[(2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431252.png)
